4,4'-Diphenylstilbene
Description
Contextualizing 4,4'-Diphenylstilbene within Stilbene (B7821643) Chemistry
This compound (DPS) is a significant organic compound within the stilbene family. biosynth.comnih.gov Stilbenes are hydrocarbons characterized by a central ethene double bond flanked by two phenyl groups. The fundamental structure of stilbene allows for cis-trans isomerism, with the trans isomer being the more stable and typically more studied form due to less steric hindrance. acs.orgorgsyn.org DPS is a derivative where each of the para positions on the two phenyl rings is substituted with another phenyl group. nih.gov This extended π-conjugated system imparts unique photophysical properties to the molecule, distinguishing it from the parent stilbene. niscpr.res.inresearchgate.net
The chemistry of stilbene and its derivatives is rich and has been the subject of extensive research, particularly concerning their synthesis and photochemical behavior. orgsyn.org Methods for synthesizing stilbenes are varied and include the Wittig reaction, Heck reaction, and McMurry reaction, among others. orgsyn.org A notable aspect of stilbene chemistry is the photoisomerization between the cis and trans forms upon irradiation with light, a process that has been thoroughly investigated to understand the fundamental mechanisms of molecular motion. acs.orgniscpr.res.in The study of electron transfer-induced isomerization of cis-4,4'-diphenylstilbene to its trans form further highlights the intricate photochemical dynamics within this class of compounds. acs.orgacs.org
Significance in Advanced Chemical and Materials Research
The unique molecular structure and resulting properties of this compound make it a compound of considerable interest in advanced chemical and materials research. royce.ac.ukresearchgate.net Its high fluorescence quantum yield and excellent thermal stability have led to its use in a variety of applications. aip.orgosti.gov
Furthermore, this compound has been extensively studied as a scintillator . aip.orgfnal.govgoogle.com Scintillators are materials that emit light when excited by ionizing radiation. DPS is used as a secondary solute, or wavelength shifter, in plastic scintillators. aip.orgfnal.gov It absorbs the light emitted by the primary solute and re-emits it at a longer wavelength, which can be more efficiently detected by a photomultiplier tube. aip.org Studies have shown that the combination of certain primary solutes with DPS can lead to highly efficient plastic scintillators. aip.org
The development of advanced materials with tailored optical and electronic properties is a key focus of modern research. royce.ac.ukresearchgate.net The structural backbone of this compound provides a versatile platform for the synthesis of new derivatives with enhanced functionalities. researchgate.netmdpi.com By introducing different substituent groups onto the phenyl rings, researchers can fine-tune the photophysical properties, such as the emission color and quantum yield, to suit specific applications. researchgate.net This molecular engineering approach is crucial for creating next-generation materials for electronics, photonics, and sensing. mdpi.comnih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C26H20 | biosynth.comnih.gov |
| Molecular Weight | 332.44 g/mol | biosynth.comchemicalbook.com |
| CAS Number | 2039-68-1 | biosynth.comnih.govchemicalbook.com |
| Melting Point | 301-310 °C | biosynth.comchemicalbook.com |
| Boiling Point | 517.30 °C | biosynth.com |
| Appearance | White to off-white powder/crystals | ossila.com |
| Isomerism | Exists as trans and cis isomers | acs.orgniscpr.res.in |
Interactive Data Table: Research Findings on this compound
| Research Area | Key Finding | Relevant Compounds | Source |
| OLEDs | Used as a blue-emitting material and host in high-efficiency devices. | This compound | univ-rennes.frfrontiersin.org |
| Scintillators | Acts as an efficient secondary solute in plastic scintillators, enhancing light output. | p-terphenyl, 2-phenyl-5-(4-biphenylyl)-1,3,4 oxadiazole (PBD) | aip.orgfnal.gov |
| Photochemistry | Undergoes photoisomerization between cis and trans forms, influenced by solvent polarity. | trans-4,4'-Diphenylstilbene, cis-4,4'-Diphenylstilbene | niscpr.res.in |
| Synthesis | Can be synthesized through various coupling reactions, with the diazonium coupling reaction being widely applicable for substituted stilbenes. | Stilbene, Benzoin | orgsyn.org |
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-4-[(E)-2-(4-phenylphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20/c1-3-7-23(8-4-1)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)24-9-5-2-6-10-24/h1-20H/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWQJYVUJPBQEW-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309999 | |
| Record name | trans-4,4′-Diphenylstilbene | |
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Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 4,4'-Diphenylstilbene | |
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CAS No. |
1657-71-2, 2039-68-1 | |
| Record name | trans-4,4′-Diphenylstilbene | |
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| Record name | (E)-4,4'-Ethylenebis(1,1'-biphenyl) | |
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| Record name | 4,4'-Diphenylstilbene | |
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| Record name | NSC88640 | |
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| Record name | trans-4,4′-Diphenylstilbene | |
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| Record name | 4,4'-diphenylstilbene | |
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Synthetic Methodologies and Chemical Reactions of 4,4 Diphenylstilbene
Established Synthetic Pathways for 4,4'-Diphenylstilbene
The synthesis of this compound can be achieved through several well-established organic reactions. These pathways offer different advantages in terms of yield, stereoselectivity, and substrate availability.
Wittig Reaction Approaches
The Wittig reaction is a widely utilized and versatile method for the synthesis of alkenes, including stilbene (B7821643) derivatives. wiley-vch.de This reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). wiley-vch.defu-berlin.de For the synthesis of this compound, this typically involves the reaction of a benzyltriphenylphosphonium (B107652) halide with an appropriate aryl aldehyde. fu-berlin.de
The general process begins with the formation of the phosphonium (B103445) salt by treating triphenylphosphine (B44618) with a benzyl (B1604629) halide. fu-berlin.de This salt is then deprotonated by a strong base to form the phosphorus ylide. fu-berlin.de The subsequent reaction of this ylide with an aldehyde, such as 4-phenylbenzaldehyde, proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. youtube.com The Wittig reaction often produces a mixture of (E)- and (Z)-isomers, although reaction conditions can be tuned to favor one over the other. fu-berlin.de The trans-isomer is often favored as it is less soluble in the typical reaction solvents and may precipitate out, driving the equilibrium. wiley-vch.de
Table 1: Key Features of the Wittig Reaction for Stilbene Synthesis
| Feature | Description |
|---|---|
| Reactants | Aldehyde/Ketone and a Phosphorus Ylide |
| Key Intermediate | Oxaphosphetane |
| Products | Alkene and Triphenylphosphine Oxide |
| Stereochemistry | Can produce both cis and trans isomers |
| Advantages | Mild reaction conditions, broad applicability fu-berlin.de |
Perkin Reaction Methodologies
The Perkin reaction, developed by William Henry Perkin, is a method for the synthesis of α,β-unsaturated aromatic acids through the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640). longdom.orgwikipedia.org This reaction is catalyzed by the alkali salt of the corresponding acid. longdom.orgwikipedia.org While the classic Perkin reaction produces cinnamic acids, modifications can be employed to generate stilbene derivatives. wikipedia.orgnih.gov
For the synthesis of a stilbene structure, a modified Perkin reaction can be utilized. wiley-vch.de This might involve the condensation of an aromatic aldehyde with a phenylacetic acid derivative in the presence of an acid anhydride and a weak base. wiley-vch.denih.gov The reaction proceeds through the formation of a carbanion from the phenylacetic acid, which then attacks the aldehyde. longdom.org A subsequent dehydration and decarboxylation sequence can lead to the formation of the stilbene backbone. nih.gov This method provides a pathway to stilbenes, although it is more traditionally associated with cinnamic acid synthesis. longdom.org
Transition-Metal-Catalyzed Cross-Coupling and Mizoroki-Heck Reactions
Transition-metal-catalyzed reactions, particularly the Mizoroki-Heck reaction, are powerful tools for the synthesis of substituted alkenes like this compound. synarchive.com The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide (or triflate) with an alkene in the presence of a base. synarchive.comnih.gov
To synthesize this compound, this could involve the coupling of 4-bromobiphenyl (B57062) with styrene (B11656) or the double Heck reaction of a dihaloarene with an appropriate vinyl partner. orgsyn.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the stilbene product and regenerates the palladium catalyst. nih.gov Recent advancements have demonstrated the use of palladium nanoparticle catalysts in aqueous media, often under microwave irradiation, to achieve high yields and turnover frequencies for stilbene synthesis. nih.govnih.govdntb.gov.ua These methods are noted for their operational simplicity and efficiency. nih.gov
Table 2: Example Conditions for Mizoroki-Heck Reaction
| Parameter | Condition |
|---|---|
| Catalyst | Palladium(II) acetate (B1210297) orgsyn.org, PVP-Pd Nanoparticles nih.gov |
| Substrates | Aryl halide (e.g., 4-bromoacetophenone) and Olefin (e.g., styrene) nih.gov |
| Base | K₂CO₃ nih.gov |
| Solvent | H₂O/EtOH mixture nih.gov |
| Energy Source | Microwave irradiation nih.govnih.gov |
| Yield | Good to excellent nih.gov |
Stereoselective Synthesis and Isomerization Dynamics of this compound
The stereochemistry of the central double bond in this compound is a critical aspect of its chemistry, influencing its physical properties and reactivity.
Catalytic Asymmetric Epoxidation Involving trans-4,4'-Diphenylstilbene
The asymmetric epoxidation of unfunctionalized trans-olefins like trans-4,4'-Diphenylstilbene presents a significant challenge in organic synthesis. datapdf.com However, significant progress has been made using chiral ketone catalysts to generate chiral dioxiranes in situ. datapdf.com These dioxiranes then act as the oxygen transfer agent.
Research has shown that C₂ symmetric chiral ketones can be highly effective catalysts for the asymmetric epoxidation of trans-stilbenes, achieving high enantioselectivities (ee). datapdf.com For instance, certain binaphthyl-derived ketones, when used with an oxidant like Oxone, can produce epoxides with ee values ranging from 84-95%. datapdf.com The reaction mechanism is believed to proceed through a spiro transition state. datapdf.com Metal-based catalysts, such as chiral manganese salen complexes, have also been employed for the epoxidation of stilbenes, including trans-stilbene (B89595), yielding the corresponding epoxides. arkat-usa.orgrsc.org
Table 3: Enantioselective Epoxidation of trans-Stilbenes with Chiral Ketone Catalysts
| Catalyst | Substrate | Enantiomeric Excess (ee) |
|---|---|---|
| (R)-Ketone 7 | trans-Stilbene | 95% |
| (R)-Ketone 7 | trans-4-Chloro-stilbene | 84% |
| (R)-Ketone 7 | trans-4-Methoxy-stilbene | 90% |
| (R)-Ketone 7 | trans-2-Methoxy-stilbene | 86% |
| (R)-Ketone 7 | trans-4,4'-Dichloro-stilbene | 88% |
(Data sourced from a study on highly enantioselective epoxidation of trans-stilbenes). datapdf.com
Electron Transfer Induced Isomerization of cis-4,4'-Diphenylstilbene into its trans Form
The isomerization of the cis-isomer of stilbenes to the more thermodynamically stable trans-isomer is a well-studied process. researchgate.net For cis-4,4'-Diphenylstilbene, this transformation can be induced by electron transfer. acs.org The process involves the generation of the cation radical of cis-4,4'-Diphenylstilbene.
This isomerization can be initiated electrochemically or through pulse radiolysis. acs.org The cis-cation radical is observed to isomerize to the trans-cation radical. Subsequent reduction of this trans-cation radical yields the neutral trans-4,4'-Diphenylstilbene. This one-way isomerization from cis to trans via the cation radical intermediate highlights a specific pathway for controlling the stereochemistry of this compound. acs.org
High-Contrast On/Off Fluorescence Switching via Reversible E–Z Isomerization of Diphenylstilbene
The phenomenon of fluorescence switching in π-conjugated molecules is of significant interest for its potential applications in optoelectronic materials, particularly for optical memory storage and sensor devices. acs.org A derivative of diphenylstilbene, (Z)-1-cyano-1,2-bis(4-(phenyl)biphenyl)ethene ((Z)-CN-MBE), demonstrates remarkable high-contrast on/off fluorescence switching through a reversible E/Z isomerization process. acs.orgacs.org This switching can be triggered by either external light or thermal stimuli. acs.org
The (Z)-isomer of this diphenylstilbene derivative is essentially non-fluorescent in the solid state. However, upon exposure to light or heat, it undergoes an efficient Z to E isomerization. acs.org The resulting (E)-isomer exhibits a dramatic enhancement in fluorescence. acs.org This behavior is attributed to the unique phenomenon of "aggregation-induced enhanced emission" (AIEE), where the trans-isomer's fluorescence is intensified in the aggregated or solid state, a contrast to the common "concentration fluorescence quenching" seen in many conventional π-conjugated molecules. acs.orgacs.org
This reversible process allows for the modulation of fluorescence, effectively creating an "on/off" state. The isomerization between the two forms has been demonstrated to be reversible upon alternating UV light illumination in solution. acs.org
Below is a data table summarizing the E/Z conversion ratios at the photostationary state (PSS) equilibrium for the diphenylstilbene derivative in solution. acs.org
| Irradiating Wavelength | E/Z Conversion Ratio at PSS |
| 365 nm | 25/75 |
| 254 nm | 50/50 |
This table illustrates the reversible photoisomerization between the E and Z isomers under different UV light wavelengths, forming the basis for the fluorescence switching capability.
Advanced Reaction Mechanisms of this compound
Spiro Transition State Mechanism in Dioxirane (B86890) and Oxaziridine Mediated Epoxidation
The epoxidation of alkenes, including stilbene derivatives, by reagents such as dioxiranes and oxaziridines is a fundamental reaction in organic synthesis. The mechanism of oxygen transfer from these reagents to the double bond has been a subject of detailed study. For dioxirane-mediated epoxidations, the reaction is proposed to proceed through a spiro transition state. lboro.ac.ukorgsyn.org
In this mechanism, the dioxirane approaches the plane of the alkene double bond perpendicularly. The transition state involves the spiro-orientation of the dioxirane's three-membered ring relative to the developing three-membered epoxide ring. lboro.ac.ukprinceton.edu This geometric arrangement is favored over a planar approach where the overlap between the alkene π-orbitals and the oxygen σ*-orbital is poor. princeton.edu Theoretical calculations support a symmetrical spiro transition structure where the two new carbon-oxygen bonds are formed to a similar extent. wayne.edu The difference in epoxidation rates between cis and trans isomers of stilbenes provides experimental support for this spiro transition state model. orgsyn.org
For oxaziridines, a similar mechanism involving a spiro transition state is also considered, although a twisted-spiro geometry has also been proposed to explain the stereochemical outcomes. princeton.edu
Oxidative Pathways and Product Formation
The oxidative reactions of stilbenes can proceed through various pathways, leading to a range of products depending on the oxidant and reaction conditions. One of the most well-known oxidative reactions of stilbenes is the photochemical oxidative cyclization, often referred to as the Mallory reaction. nih.gov In this reaction, the stilbene is irradiated with UV light, typically in the presence of an oxidizing agent like iodine, which catalyzes the cyclization of the cis-stilbene (B147466) isomer to a dihydrophenanthrene intermediate. This intermediate is then oxidized to form the corresponding phenanthrene. nih.gov
Other oxidative pathways can lead to the cleavage of the central carbon-carbon double bond. For instance, the reaction of resveratrol, a hydroxylated stilbene analog, with nitrite (B80452) ions under mild acidic conditions results in the oxidative fission of the double bond. nih.gov This leads to the formation of aldehyde products, such as 4-hydroxybenzaldehyde (B117250) and 3,5-dihydroxybenzaldehyde, alongside nitrated derivatives and dimers. nih.gov While this compound lacks the hydroxyl groups of resveratrol, similar cleavage of the double bond can be anticipated under strong oxidizing conditions, potentially yielding 4-phenylbenzaldehyde. In the presence of copper(II) ions, hydroxylated stilbenes have been shown to form dihydrofuran dimers as oxidative products. researchgate.net
General Organic Reaction Principles Applied to this compound
Electrophilic Aromatic Substitution
The structure of this compound features multiple aromatic rings—the two rings of the stilbene core and the two terminal phenyl rings—that can potentially undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the electronic effects of the substituents on each ring. libretexts.org
The substituents on the stilbene core are the vinyl bridge and a biphenyl (B1667301) group. The vinyl group (-CH=CH-) is generally considered an activating group and directs incoming electrophiles to the ortho and para positions. Similarly, the phenyl substituent on the biphenyl moiety is an ortho-, para-directing activating group. libretexts.orglibretexts.org Therefore, electrophilic attack is expected to occur preferentially on the terminal phenyl rings, which are activated by the rest of the molecule.
Considering the 4-phenyl group on one of the stilbene's benzene (B151609) rings, this substituent will direct an incoming electrophile to the ortho and para positions relative to itself. docsity.com The para position is already substituted, so substitution would occur at the positions ortho to the phenyl group (carbons 3, 5, 3', and 5'). The terminal phenyl rings are also activated, and substitution will occur at their ortho and para positions. The high reactivity of such activated systems may require mild reaction conditions to control the substitution. libretexts.org
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a reaction mechanism that typically requires the aromatic ring to be substituted with at least one strong electron-withdrawing group, such as a nitro group, positioned ortho or para to a good leaving group. youtube.comnih.gov These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. youtube.comnih.gov
The this compound molecule does not possess any strong electron-withdrawing groups. The phenyl and vinyl substituents are electron-donating or weakly activating towards electrophilic substitution. libretexts.org Consequently, the aromatic rings of this compound are deactivated towards nucleophilic attack. Under standard SNAr conditions, this compound would be unreactive. The reaction is generally not a feasible pathway for the functionalization of this compound unless the aromatic rings are modified with appropriate activating groups or extremely harsh reaction conditions are employed. youtube.com
Elimination and Addition Reactions of this compound
The reactivity of the ethylenic bridge in this compound allows for a variety of elimination and addition reactions, providing pathways for the synthesis of new derivatives and the transformation of the stilbene core. These reactions primarily target the carbon-carbon double bond, leading to the formation of saturated or functionalized analogues.
Addition Reactions
The π-bond of the central double bond in this compound is susceptible to attack by electrophiles, leading to addition reactions where new single bonds are formed. Key examples include halogenation and epoxidation.
The addition of halogens, particularly bromine, across the double bond of stilbene derivatives is a well-established reaction. While specific studies focusing solely on the bromination of this compound are not extensively detailed in readily available literature, the reaction is analogous to that of trans-stilbene, which proceeds via an anti-addition mechanism. wvu.edu The reaction of trans-stilbene with bromine typically yields a vicinal dibromide. wvu.edu
The generally accepted mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face of the molecule, resulting in the anti-addition of the two bromine atoms. wvu.edu For this compound, this reaction would be expected to produce 1,2-dibromo-1,2-bis(4-biphenylyl)ethane.
Table 1: Halogenation of Stilbene Analogue This table is based on the analogous reaction with trans-stilbene.
| Reactant | Reagent | Solvent | Product | Yield |
| trans-Stilbene | Bromine (Br₂) | Dichloromethane | meso-1,2-Dibromo-1,2-diphenylethane | High |
Data derived from the bromination of the parent compound, trans-stilbene. wvu.edu
The ethylenic double bond of this compound can be converted into an epoxide, a three-membered cyclic ether, through reaction with a peroxy acid. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). wvu.edu The reaction is a syn-addition, where the oxygen atom is delivered to the same face of the double bond, resulting in the formation of a single stereoisomer of the epoxide. wvu.edu
Another effective reagent for epoxidation is dimethyldioxirane (B1199080) (DMDO), which is often generated in situ from acetone (B3395972) and Oxone. DMDO is known for its high reactivity and ability to epoxidize alkenes under mild and neutral conditions. wvu.edu The reaction with DMDO is also stereospecific. orgsyn.org For this compound, epoxidation would yield 4,4'-diphenyloxirane.
Table 2: Epoxidation of Stilbene Analogue This table is based on analogous reactions with trans-stilbene.
| Reactant | Reagent | Solvent | Product |
| trans-Stilbene | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | trans-Stilbene oxide |
| trans-Stilbene | Dimethyldioxirane (DMDO) | Acetone | trans-Stilbene oxide |
Data derived from epoxidation reactions of the parent compound, trans-stilbene. wvu.eduorgsyn.orgorgsyn.org
Cycloaddition reactions involve the formation of a cyclic product from the concerted or stepwise combination of two or more unsaturated molecules. Stilbenes can participate in several types of cycloadditions.
Photochemical [2+2] Cycloaddition: Upon irradiation with UV light, stilbenes can undergo a [2+2] cycloaddition to form cyclobutane (B1203170) derivatives. This reaction can occur as a dimerization of two stilbene molecules. The stereochemistry of the resulting cyclobutane depends on the reaction conditions and the isomeric form of the starting stilbene. youtube.com For this compound, this would lead to the formation of tetrakis(4-biphenylyl)cyclobutane isomers.
Diels-Alder Reaction: In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene (B86901) ring. wikipedia.org While stilbenes are generally not highly reactive dienophiles due to the steric hindrance from the phenyl groups, they can participate in these reactions under certain conditions, particularly with electron-rich dienes. The extended conjugation in this compound could influence its reactivity as a dienophile.
Elimination Reactions
Elimination reactions of this compound derivatives, particularly dihalides, are important for the synthesis of alkynes.
The vicinal dibromide formed from the bromination of this compound can undergo a double dehydrobromination to yield the corresponding alkyne, 4,4'-diphenyl-tolane. This reaction is typically carried out by heating the dibromide with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol or triethylene glycol. wvu.edu
The reaction proceeds through two successive E2 elimination steps. The first elimination of HBr is generally faster than the second. The high temperature is necessary to overcome the activation energy for the second elimination, which involves a more rigid vinyl halide intermediate. wvu.edu
Table 3: Dehydrobromination of a Stilbene Dibromide Analogue This table is based on the analogous reaction with meso-1,2-dibromo-1,2-diphenylethane.
| Reactant | Reagent | Solvent | Product |
| meso-1,2-Dibromo-1,2-diphenylethane | Potassium Hydroxide (KOH) | Triethylene Glycol | Diphenylacetylene |
Data derived from the dehydrobromination of the dibromide of the parent compound, trans-stilbene. wvu.edu
Spectroscopic Characterization and Advanced Analytical Techniques for 4,4 Diphenylstilbene
Vibrational Spectroscopic Investigations
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the molecular vibrations of 4,4'-Diphenylstilbene, offering fundamental insights into its structural framework. biosynth.com
Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups and structural motifs. For this compound, the IR spectrum is characterized by vibrations associated with its aromatic rings and the central ethylenic double bond. biosynth.comutexas.edu Analysis is often performed using techniques such as Fourier Transform Infrared (FTIR) spectroscopy with a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR). nih.gov The IR spectrum reported in the literature confirms the molecular structure of the compound. utexas.edu
Table 1: Characteristic Infrared (IR) Absorption Data for this compound
| Technique | Source of Spectrum |
|---|---|
| FTIR (KBr) | Bio-Rad Laboratories, Inc. nih.gov |
| ATR-Neat | Bio-Rad Laboratories, Inc. nih.gov |
Note: Specific peak assignments (in cm⁻¹) from publicly available spectral databases are proprietary and thus are not detailed here. The table confirms the availability of reference spectra obtained via these standard techniques.
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. biosynth.com Ground-state Raman spectra of solid this compound (DPS) have been recorded using techniques like FT-Raman spectroscopy. nih.gov The analysis of these spectra is often based on comparison with the spectra of its constituent parts, namely trans-stilbene (B89595) and biphenyl (B1667301). acs.org This comparative approach allows for the assignment of vibrational modes associated with the phenyl, biphenyl, and vinyl portions of the molecule. acs.org
The ground-state Raman spectrum of DPS shows characteristic peaks that can be attributed to specific molecular motions. acs.org For instance, vibrational bands are assigned to the C=C stretch of the central double bond and various stretching and deformation modes of the phenyl rings. researchgate.net
Table 2: Selected Ground-State Raman Bands for trans-4,4'-Diphenylstilbene
| Wavenumber (cm⁻¹) | Tentative Assignment |
|---|---|
| ~1185 | Phenyl-phenyl stretch contribution researchgate.net |
| ~1590 | Phenyl C-C stretch acs.org |
Assignments are based on comparative analysis with related molecules like trans-stilbene and biphenyl. acs.org
Picosecond transient Raman spectroscopy is a powerful technique used to study the vibrational dynamics of molecules in their electronically excited states. For trans-4,4'-Diphenylstilbene (DPS), this method has been employed to investigate the structure and dynamics of its first excited singlet state (S₁). acs.orgresearchgate.net Upon photoexcitation, the molecule undergoes vibrational relaxation and conformational changes, which are influenced by the surrounding solvent. researchgate.net
Studies conducted in various solvents, such as dioxane, methylene (B1212753) chloride, benzene (B151609), and toluene (B28343), reveal mode-specific, solvent-dependent dynamics. researchgate.netdtic.mil For example, the intensities of vibrational modes associated with the biphenyl portion of DPS are observed to be solvent-dependent. researchgate.net This suggests that the equilibrium conformation of the biphenyl group in the S₁ state is perturbed by interactions with the solvent molecules. researchgate.net
Vibrational cooling, the process by which the photoexcited molecule dissipates excess vibrational energy to the solvent, is a key dynamic observed with this technique. researchgate.net Research has shown that the rate of this cooling process correlates well with the thermal diffusivity of the solvent. researchgate.net The excess energy is thought to be shared first with the nearest solvent molecules within picoseconds, followed by heat conduction to the bulk solvent. researchgate.net These studies indicate that specific solute-solvent effects, rather than just solvent viscosity, play a crucial role in the vibrational relaxation and conformational dynamics of excited-state DPS. researchgate.net
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy examines the transitions between electronic energy levels within the molecule, providing information on its chromophores and fluorescent properties.
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is dominated by strong absorption bands in the UV region, which are characteristic of its extensive conjugated π-electron system. niscpr.res.inscience-softcon.de The spectrum of trans-4,4'-Diphenylstilbene in a solvent like tetrahydrofuran (B95107) (THF) or benzene shows a strong absorption maximum, which is attributed to a π → π* electronic transition. utexas.eduniscpr.res.in
Photolysis experiments are often conducted at wavelengths corresponding to these strong absorption bands, such as 300 nm and 350 nm, to induce photochemical reactions like isomerization. niscpr.res.in Upon isomerization to the cis-form, a new peak emerges at around 280 nm. niscpr.res.in In polyvinyl alcohol (PVA) films, the optical density of DPS has been observed to increase threefold when heated above the polymer's glassy transition temperature of 358 K. researchgate.net
Table 3: UV-Visible Absorption Maxima (λₘₐₓ) for this compound Isomers
| Isomer | Solvent/Medium | λₘₐₓ (nm) | Reference |
|---|---|---|---|
| trans-DPS | Benzene | 343 | niscpr.res.in |
| trans-DPS | Tetrahydrofuran (THF) | ~350 | utexas.edu |
Trans-4,4'-Diphenylstilbene is well-known for its strong fluorescence, making it an efficient laser dye that operates in the blue region of the spectrum. niscpr.res.inniscpr.res.in When dissolved in p-dioxane and excited within its first absorption band, it lases in the range of 396-416 nm, with a fluorescence emission maximum (λₑₘ) at approximately 406 nm. niscpr.res.in Its fluorescence quantum yield is high but can be influenced by the polarity of the solvent and the presence of quencher molecules. niscpr.res.in
The fluorescence emission can be quenched by compounds containing heavy atoms, such as those with bromine or iodine. niscpr.res.in Studies have shown that the bimolecular quenching rate constants increase with the number of heavy atoms in the quencher molecule. niscpr.res.in In contrast to the highly fluorescent trans-isomer, the cis-isomer is essentially non-fluorescent at room temperature. niscpr.res.in The fluorescence intensity of DPS is also affected by its physical state; for instance, the formation of nanoaggregates in a THF/water mixture leads to a reduction in fluorescence intensity compared to its solution in pure THF. koreascience.kr However, even in this aggregated state, its fluorescence intensity remains the highest among several related stilbene (B7821643) derivatives studied. koreascience.kr
Table 4: Photophysical Properties of trans-4,4'-Diphenylstilbene
| Property | Solvent | Value | Reference |
|---|---|---|---|
| Fluorescence Emission Max (λₑₘ) | p-Dioxane | 406 nm | niscpr.res.in |
| Fluorescence Emission Max (λₑₘ) | Benzene | 406 nm | niscpr.res.in |
| Lasing Range | p-Dioxane | 396-416 nm | niscpr.res.in |
Advanced Time-Resolved Spectroscopic Methodologies
Time-resolved spectroscopy offers a window into the fleeting events that occur in molecules following photoexcitation. For this compound, these techniques have been instrumental in mapping its excited-state landscape.
Femtosecond Transient Absorption Spectroscopy
Femtosecond transient absorption (fs-TA) spectroscopy has been a powerful tool for monitoring the ultrafast processes in photoexcited trans-4,4'-Diphenylstilbene. colab.wsrsc.org Studies have revealed that upon excitation, the molecule undergoes vibrational cooling and conformational relaxation. colab.wsresearchgate.net The transient absorption spectra of trans-DPS in various solvents, such as dioxane, methylene chloride, and acetonitrile (B52724), exhibit two distinct bands. colab.wsresearchgate.net
The changes in the integrated peak intensity of these bands are attributed to vibrational cooling, with time constants that correlate with the thermal diffusivity of the solvent. colab.ws Interestingly, the vibrational cooling rates for the two absorption bands are different in all solvents studied, suggesting different energy exchange rates for the vibrational modes contributing to the respective electronic transitions. colab.ws Peak position shifts in the transient absorption spectra provide evidence for conformational dynamics, specifically the transition from a nonplanar ground state to a more planar excited-state structure. researchgate.net Researchers have suggested that one transition (S1−Sn) is largely associated with the phenyl-phenyl part of the molecule, while the other (S1−Sm) is more localized on the stilbene portion. colab.wsacs.org
| Solvent | Vibrational Cooling Time Constant (ps) - Band 1 | Vibrational Cooling Time Constant (ps) - Band 2 |
| Dioxane | Correlates with solvent thermal diffusivity | Statistically different from Band 1 |
| Methylene Chloride | Correlates with solvent thermal diffusivity | Statistically different from Band 1 |
| Acetonitrile | Correlates with solvent thermal diffusivity | Statistically different from Band 1 |
This table summarizes the findings on vibrational cooling of trans-4,4'-Diphenylstilbene in different solvents as studied by femtosecond transient absorption spectroscopy. colab.ws
Ultrafast Spontaneous and Stimulated Emission Spectroscopy
Picosecond time-resolved fluorescence spectroscopy has been employed to investigate the excited-state lifetime and rotational reorientation of trans-4,4'-Diphenylstilbene. acs.orgacs.org These studies have shown that the fluorescence lifetimes are not significantly dependent on the solvent or temperature, which indicates that isomerization through an activated barrier crossing is not the primary decay pathway for the first excited singlet state (S1) of DPS. acs.org However, a greater temperature dependence of the lifetime is observed in polar solvents compared to nonpolar ones. acs.org
The rotational reorientation times of DPS are sensitive to the solvent environment. acs.org In a given solvent, these times show a linear dependence on the ratio of viscosity to temperature (η/T), which is consistent with the Debye-Stokes-Einstein theory. acs.org In n-alkane solvents, the solute-solvent coupling decreases as viscosity increases, while the opposite trend is observed in polar solvents. acs.org The fluorescence quantum yields of DPS at room temperature have been measured in various solvents and are generally high, indicating efficient emission. acs.org
| Solvent | Fluorescence Quantum Yield |
| Dichloromethane | 0.73 |
| Benzene | 0.66 |
| Dioxane | 0.74 |
| Acetonitrile | 0.72 |
| Cyclohexane | 0.80 |
This table presents the fluorescence quantum yields of trans-4,4'-Diphenylstilbene in various solvents at room temperature. acs.org
Electrochemical Characterization
Electrochemical methods provide valuable information about the redox properties of molecules, which is crucial for applications in electronics and photonics.
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a widely used electrochemical technique to study redox processes. nih.gov For trans-4,4'-Diphenylstilbene (T) in tetrahydrofuran (THF), cyclic voltammetry on a platinum electrode reveals two reversible reduction peaks at -2.07 V and -2.27 V versus a saturated calomel (B162337) electrode (SCE). utexas.edu Similar potentials of -2.13 V and -2.36 V (vs. SCE) were obtained through polarography in dimethylformamide (DMF) at a mercury electrode. utexas.edu These reduction potentials are indicative of the formation of the radical anion and dianion of the molecule. The difference in the disproportionation equilibrium constant (ΔEdispr) was found to be 200 mV in THF with Bu4N+ as the counterion. utexas.edu Potentiometric studies with Na+ as the counterion yielded a different value, highlighting the influence of the counterion on the electrochemical behavior. utexas.edu
The electrochemical properties of derivatives of this compound, such as 4,4′-bibenzo[c]thiophene derivatives, have also been investigated using cyclic voltammetry. nih.govrsc.org These studies show that substitutions on the molecular framework can significantly alter the HOMO and LUMO energy levels and, consequently, the redox potentials. nih.govrsc.org
| Technique | Solvent | Electrode | Reduction Potentials (V vs. SCE) |
| Cyclic Voltammetry | THF | Platinum | -2.07, -2.27 |
| Polarography | DMF | Mercury | -2.13, -2.36 |
This table shows the reduction potentials of trans-4,4'-Diphenylstilbene determined by different electrochemical techniques. utexas.edu
Electrogenerated Chemiluminescence Investigations
Electrogenerated chemiluminescence (ECL) is a process where light is produced from electrochemically generated species. nih.govwikipedia.org While direct studies on the ECL of this compound are not extensively detailed in the provided context, the ECL of related compounds and derivatives provides insight. For instance, oligo(p-phenylenevinylene) derivatives, which share structural similarities, are known to exhibit ECL. uab.catresearchgate.net The ECL properties are often linked to the effective conjugation length of the molecule. pku.edu.cn The study of ECL in derivatives of ruthenium complexes with diphenyl-substituted bipyridine and phenanthroline ligands has shown that the diphenyl substitution enhances ECL efficiency. utexas.edu This suggests that the phenyl groups in this compound could potentially play a role in modulating ECL properties if integrated into suitable systems.
Mass Spectrometric Analysis for Compound Identification and Purity (e.g., GC-MS)
Mass spectrometry is an essential analytical technique for confirming the molecular weight and purity of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile and semi-volatile compounds. filab.fr
The mass spectrum of this compound shows a molecular ion peak (m/z) at 332, which corresponds to its molecular weight. utexas.edunih.gov This technique is crucial for verifying the identity of the synthesized compound. utexas.edu The NIST (National Institute of Standards and Technology) mass spectral library contains data for this compound, with the top peak at m/z 332, and other significant peaks at m/z 333 and 241. nih.gov GC-MS can also be used to assess the purity of a sample by separating it from any impurities before mass analysis.
| Spectral Data | Value |
| NIST Number | 239344 |
| m/z Top Peak | 332 |
| m/z 2nd Highest | 333 |
| m/z 3rd Highest | 241 |
| Total Peaks | 199 |
This table summarizes the key mass spectrometric data for this compound from the NIST library. nih.gov
Photophysical and Photochemical Properties of 4,4 Diphenylstilbene
Electronic Structure and Conjugation Effects on Photophysical Behavior
The photophysical behavior of 4,4'-Diphenylstilbene (DPS) is intrinsically linked to its electronic structure, which is characterized by an extended π-conjugated system. This system arises from the connection of two phenyl rings at the 4 and 4' positions of the stilbene (B7821643) core. The π-electron conjugation extends across the entire molecule, including the central ethylene (B1197577) double bond and the terminal phenyl groups. This extensive conjugation is a key factor in determining the molecule's absorption and emission properties.
The electronic transitions in DPS are primarily of a π-π* nature. The absorption of ultraviolet light excites an electron from a π bonding orbital (the highest occupied molecular orbital, or HOMO) to a π* antibonding orbital (the lowest unoccupied molecular orbital, or LUMO). The energy gap between these orbitals dictates the wavelength of maximum absorption. For DPS, this typically falls in the ultraviolet region of the electromagnetic spectrum.
The planarity of the molecule plays a crucial role in the extent of π-conjugation. Torsional (twisting) motions around the single bonds connecting the phenyl groups to the vinyl bridge can disrupt the orbital overlap, affecting the energy levels of the electronic states. In a more planar conformation, the conjugation is maximized, leading to a smaller HOMO-LUMO gap and a red-shift (shift to longer wavelengths) in the absorption and emission spectra. Conversely, a more twisted conformation reduces conjugation, resulting in a blue-shift. The rigidity of the environment can therefore influence the photophysical properties by restricting these torsional motions.
Fluorescence and Luminescence Phenomena
Luminescence is the emission of light from a substance not resulting from heat and is a general term that encompasses both fluorescence and phosphorescence. edinst.comberthold.com Photoluminescence is the emission of light after the absorption of photons. edinst.comhamamatsu.com this compound is known for its efficient fluorescence, which is the prompt emission of light as an excited electron returns from a singlet excited state to the ground state. edinst.comberthold.com
The fluorescence emission of DPS is a key characteristic, with its spectrum typically appearing in the violet-blue region. The position and intensity of this emission can be influenced by the solvent environment. However, studies have shown that the peak positions and Stokes shifts (the difference between the absorption and emission maxima) of DPS exhibit little dependence on the solvent. acs.org A notable aspect of DPS's photochemistry is its photoisomerization from the fluorescent trans isomer to the non-fluorescent cis isomer, a process that competes with fluorescence. niscpr.res.in
Fluorescence Quantum Yields and Lifetimes
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For this compound, high fluorescence quantum yields are observed, indicating that fluorescence is a major de-excitation pathway. acs.orgresearchgate.net The fluorescence lifetimes, which represent the average time the molecule spends in the excited state before returning to the ground state, are typically in the nanosecond range. researchgate.net
Studies have shown that the fluorescence quantum yields of DPS are relatively insensitive to the solvent polarity for a range of non-alkane and alkane solvents. acs.org This suggests that the radiative decay rate is not significantly affected by the dielectric constant of the medium. The fluorescence lifetimes also show minimal dependence on solvent and temperature, which indicates that isomerization through an activated barrier crossing is not the primary decay pathway for the first singlet excited state (S1) of DPS. acs.org However, a slightly larger temperature dependence of the lifetime is observed in polar solvents compared to nonpolar ones. acs.org
Table 1: Fluorescence Quantum Yields of this compound in Various Solvents
| Solvent | Fluorescence Quantum Yield (Φf) |
| Dichloromethane | 0.73 acs.org |
| Benzene (B151609) | 0.66 acs.org |
| Dioxane | 0.74 acs.org |
| Acetonitrile (B52724) | 0.72 acs.org |
| N,N'-Dimethylformamide | 0.72 acs.org |
| Cyclohexane | 0.80 acs.org |
| Octane | 0.69 acs.org |
| Decane | 0.72 acs.org |
| Dodecane | 0.72 acs.org |
| Tetradecane | 0.73 acs.org |
This table is interactive. You can sort the data by clicking on the column headers.
Dual-State Emission (DSE) Properties
Dual-state emission (DSE) is a phenomenon where a molecule exhibits fluorescence in both dilute solution and aggregated or solid states. researchgate.netnih.govrsc.orgfrontiersin.org This is in contrast to many conventional fluorophores that either fluoresce in solution but are quenched in the solid state (aggregation-caused quenching, ACQ) or are non-emissive in solution but become fluorescent upon aggregation (aggregation-induced emission, AIE). frontiersin.org While specific studies extensively detailing DSE in this compound are not prevalent in the provided context, the high solid-state fluorescence quantum yield of similar stilbenoid derivatives suggests that they can be effective solid-state emitters. The rigid structure of DPS could contribute to efficient emission in the solid phase by restricting non-radiative decay pathways.
Aggregation-Induced Emission Enhancement (AIEE)
Aggregation-induced emission enhancement (AIEE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in solution become highly emissive upon aggregation. rsc.orgmdpi.comrsc.org The restriction of intramolecular rotations and vibrations in the aggregated state is often cited as the primary mechanism for AIEE, as it blocks non-radiative decay channels and promotes radiative emission. mdpi.com Molecules with propeller-like structures, such as tetraphenylethylene, are classic examples of AIEE-active compounds. researchgate.net While this compound is already highly fluorescent in solution, the principles of AIEE, particularly the restriction of intramolecular motion, are relevant to understanding its high emission efficiency in the solid state.
Excited State Dynamics and Energy Transfer Mechanisms
Upon photoexcitation, the excited state of this compound can undergo several dynamic processes. These include radiative decay (fluorescence), non-radiative decay, and energy transfer. The dynamics of these processes are often studied using time-resolved spectroscopic techniques. acs.orgrsc.org For DPS, excited-state conformational changes have been observed, and these dynamics are dependent on the solvent. acs.org
Energy transfer mechanisms involve the transfer of the excitation energy from a donor molecule to an acceptor molecule. nih.govrsc.org In the context of DPS, this could involve self-quenching at high concentrations or energy transfer to other chromophores in a mixture. The efficiency of energy transfer depends on factors such as the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the molecules, and their relative orientation.
Intersystem Crossing from Fluorescent to Triplet States
Intersystem crossing (ISC) is a radiationless transition between two electronic states with different spin multiplicities, typically from an excited singlet state (S1) to a triplet state (T1). wikipedia.org This process is generally "forbidden" by selection rules but can occur, especially in molecules containing heavy atoms which enhance spin-orbit coupling. wikipedia.org Once in the triplet state, the molecule can return to the ground state via phosphorescence (a slow radiative process) or non-radiative decay.
For this compound, intersystem crossing from the S1 state to the triplet manifold is a possible deactivation pathway that competes with fluorescence. The efficiency of ISC can be influenced by external factors. For instance, the fluorescence of trans-DPS is quenched by compounds containing heavy atoms like bromine and iodine. niscpr.res.in This quenching is attributed to an enhancement of the S1 to T1 intersystem crossing rate. The bimolecular quenching rate constants increase with the number of heavy atoms in the quencher molecule, providing evidence for the role of spin-orbit coupling in promoting ISC. niscpr.res.in
Ultrafast Electron Transfer Dynamics and Vibrational Excitation
Upon photoexcitation, this compound (DPS) undergoes a series of rapid photophysical processes involving intricate changes in both its electronic and nuclear structure. Studies utilizing ultrafast spectroscopic techniques, such as femtosecond transient absorption and picosecond transient Raman spectroscopy, have provided significant insights into these dynamics.
The initial absorption of a photon promotes the molecule to an excited singlet state (S₁). This electronic transition induces a significant and rapid redistribution of electron density. This intramolecular electron transfer is coupled with conformational relaxation, particularly a change in the planarity between the two adjacent phenyl rings of the biphenyl (B1667301) moiety. researchgate.net The molecule transitions from a nonplanar conformation in the ground state to a more planar structure in the excited state. researchgate.net This structural change is evidenced by shifts in the peak positions within the transient absorption spectra as a function of time after excitation. researchgate.net
Following this electronic and structural rearrangement, the molecule is left in a vibrationally "hot" S₁ state. The excess vibrational energy is then dissipated to the surrounding solvent matrix through a process known as vibrational cooling or relaxation. colab.ws This cooling process can be monitored by observing changes in the transient absorption spectra. For instance, femtosecond transient absorption spectra of trans-DPS in solvents like dioxane, methylene (B1212753) chloride, and acetonitrile show distinct spectral changes that are interpreted in terms of both vibrational cooling and the aforementioned conformational dynamics. colab.ws The integrated peak intensity of these transient bands changes over time, providing a signature of vibrational cooling. researchgate.netcolab.ws
The rate of this vibrational energy transfer is dependent on the solvent. However, studies comparing aromatic solvents such as benzene and toluene (B28343) found no significant differences in the rates of vibrational relaxation for S₁ DPS. researchgate.net In contrast, comparisons between solvents like dioxane and methylene chloride indicate that they accept the excess vibrational energy from the photoexcited DPS in different manners, suggesting that specific solute-solvent interactions play a role in the vibrational relaxation process. researchgate.net
Picosecond transient Raman spectroscopy has been instrumental in identifying the specific vibrational modes involved in these dynamics. By comparing spectra at different pump and probe wavelengths and at various time delays after excitation, researchers can evaluate the contributions of both conformational changes and vibrational relaxation. researchgate.net For example, the peak position and bandwidth of the mode associated with the C=C phenyl stretch are observed to change as the delay time increases, which is primarily related to vibrational relaxation in the S₁ state. researchgate.net
The table below summarizes key observations from ultrafast spectroscopic studies on trans-4,4'-Diphenylstilbene.
| Spectroscopic Technique | Observation | Interpretation | Solvents Studied |
| Femtosecond Transient Absorption | Spectral changes in two distinct transient absorption bands. colab.ws | Vibrational cooling and conformational dynamics (nonplanar to planar). researchgate.netcolab.ws | Dioxane, Methylene Chloride, Acetonitrile. colab.ws |
| Picosecond Transient Raman | Changes in peak position and bandwidth of vibrational modes with time delay. researchgate.net | Mode-specific vibrational relaxation in the S₁ state. researchgate.net | Benzene, Toluene, Dioxane, Methylene Chloride. researchgate.net |
| Picosecond Transient Raman | Different relative intensities of Raman bands in different solvents. researchgate.net | Perturbation of the S₁ equilibrium conformation by the solvent. researchgate.net | Benzene, Toluene. researchgate.net |
Singlet-Singlet Exciton (B1674681) Annihilation and Carrier Pair Production
At high excitation intensities, where the density of excited molecules is large, bimolecular processes can occur. One such process is singlet-singlet exciton annihilation (SSA) . In this phenomenon, two molecules in their excited singlet state (S₁) interact. One molecule transfers its energy to the other, promoting it to a higher excited state (Sₙ), while the first molecule returns to the ground state (S₀). The highly excited Sₙ state typically relaxes non-radiatively back to the S₁ state, resulting in the net loss of one exciton. This process serves as a non-radiative decay channel that can reduce the fluorescence quantum yield at high photon fluxes and is a primary competitor to other photophysical pathways. nih.gov While SSA is a known phenomenon in many organic materials, specific rate constants for this compound are not prominently detailed in the reviewed literature. In studies of other organic molecules, SSA is often unavoidable in transient absorption measurements at high laser fluences and must be accounted for when modeling exciton dynamics. nih.govchemrxiv.org
Another critical process following photoexcitation is the generation of mobile charge carriers, known as carrier pair production . This occurs when a photon with sufficient energy is absorbed by the material, promoting an electron from the valence band to the conduction band, leaving behind a positively charged hole. The resulting electron-hole pair constitutes the fundamental unit of charge for electrical conduction in a semiconductor. The increase in electrical conductivity due to this process is termed photoconductivity. freiberginstruments.combritannica.com
Early studies on the photoconductivity of crystalline this compound demonstrated its behavior as a photoconductor. cdnsciencepub.com Research on 9,10-dichloroanthracene (B1293567) crystals noted that its photocurrent decreased exponentially with decreasing temperature. cdnsciencepub.com However, this compound exhibited a different behavior, where the photocurrent passed through a maximum at a temperature higher than that observed for 9,10-dichloroanthracene before decreasing upon further cooling. cdnsciencepub.com This behavior was linked to the fluorescence efficiency of the crystal. The observation supports the concept that any process which quenches the electronic excitation, such as thermal-induced lattice quenching, leads to a decrease in the photocurrent by reducing the number of available excitons that can dissociate into free charge carriers. cdnsciencepub.com This indicates a direct competition between radiative decay (fluorescence), non-radiative decay, and the generation of charge carriers.
The key findings related to these processes are summarized in the table below.
| Process | Description | Key Findings for this compound |
| Singlet-Singlet Annihilation (SSA) | A bimolecular quenching process where two singlet excitons interact, resulting in the non-radiative loss of one exciton. nih.gov | While a fundamental process in organic materials at high excitation densities, specific rate constants for DPS were not found in the surveyed literature. |
| Carrier Pair Production (Photoconductivity) | Generation of an electron-hole pair upon absorption of a photon, leading to an increase in electrical conductivity. freiberginstruments.combritannica.com | Crystalline this compound is photoconductive. Its photocurrent shows a distinct temperature dependence, passing through a maximum, which is related to the competition with thermal quenching of the excited state. cdnsciencepub.com |
Theoretical and Computational Studies of 4,4 Diphenylstilbene
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the electronic distribution and three-dimensional arrangement of atoms in 4,4'-Diphenylstilbene. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction, from which numerous properties can be derived. Such calculations are crucial for establishing a baseline understanding of the molecule's stability, reactivity, and spectroscopic identity. semanticscholar.org
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying large organic molecules. irjweb.com DFT methods are used to calculate the ground-state electronic structure by optimizing the molecule's geometry to find its lowest energy conformation. austinpublishinggroup.com From the optimized structure, key electronic properties are determined, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO and LUMO, often referred to as frontier orbitals, are critical for understanding a molecule's electronic behavior. The HOMO energy relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's kinetic stability and the energy required for its lowest electronic excitation. semanticscholar.org
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical reactivity. irjweb.cominformaticsjournals.co.in These include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A larger HOMO-LUMO gap corresponds to a harder molecule. semanticscholar.org
Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts the maximum possible electron charge from the environment (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).
While specific DFT studies exclusively on this compound are not widely detailed in the literature, the methodology is standard. The following table presents representative global reactivity descriptors that would be obtained from such a calculation, based on the principles outlined in studies of similar molecules. irjweb.cominformaticsjournals.co.in
Table 1: Representative Global Reactivity Descriptors for this compound (Illustrative)
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / 2η | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = μ² / 2η | Propensity to accept electrons. |
This table is illustrative of the types of data generated from DFT calculations.
Computational methods are invaluable for interpreting and predicting the spectroscopic features of molecules. Time-Dependent Density Functional Theory (TD-DFT) is the most common approach for simulating electronic absorption spectra, such as UV-Visible spectra. mdpi.comohio-state.edu TD-DFT calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which correlate to the position (wavelength) and intensity of absorption bands. ohio-state.edu This allows for the assignment of specific electronic transitions (e.g., π → π*) observed in experimental spectra.
For nuclear magnetic resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used and accurate approach for calculating the magnetic shielding tensors of nuclei. wikipedia.org These computed values can be converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane). This process aids in the structural elucidation of complex molecules by providing a theoretical basis for assigning peaks in experimental ¹H and ¹³C NMR spectra.
While detailed computational spectroscopic studies on this compound are not prominently published, the application of TD-DFT and GIAO methods would provide a direct link between its computed electronic and molecular structure and its experimentally observed spectra.
Modeling of Reaction Mechanisms and Transition State Structures
Computational chemistry enables the detailed exploration of potential chemical reaction pathways. By modeling a reaction, chemists can understand the step-by-step process by which reactants are converted into products. This involves mapping the potential energy surface (PES) of the reaction. Key points on the PES include energy minima, which correspond to stable reactants, intermediates, and products, and first-order saddle points, which represent transition state structures.
The Activation Strain Model (also known as the Distortion/Interaction Model) is a powerful tool for analyzing reaction barriers. researchgate.net It decomposes the potential energy along the reaction coordinate into two components:
Strain Energy (ΔEstrain): The energy required to distort the reactants from their equilibrium geometry into the geometry they adopt at a specific point along the reaction coordinate. This term is always destabilizing. researchgate.net
Interaction Energy (ΔEint): The actual interaction energy between the distorted reactants. This term is typically stabilizing. researchgate.net
By analyzing how these two components change along the reaction path, researchers can gain insight into what factors control the activation barrier. For instance, a high activation barrier might be due to significant steric strain required to bring the reactants together or due to unfavorable orbital interactions. Though specific models for reactions involving this compound are not extensively documented, this theoretical framework is broadly applicable to understanding its potential reactivity. walisongo.ac.idsharc-md.org
Simulation of Photophysical Processes and Dynamics
Upon absorption of light, molecules enter an electronically excited state, initiating a series of complex processes known as photophysics. Simulating these ultrafast events provides a molecular-level movie of the processes that follow photoexcitation, such as internal conversion, intersystem crossing, and fluorescence. chemrxiv.org Nonadiabatic dynamics simulations, which account for transitions between different electronic states, are essential for modeling these phenomena. researchgate.netwikipedia.org
Electron transfer (ET) is a fundamental process in chemistry and biology where an electron moves from a donor to an acceptor. srneclab.czmit.edu The rate of this process can be predicted theoretically using frameworks like Marcus Theory. mit.edu The theory expresses the rate constant as a function of two key parameters: the Gibbs free energy of reaction (ΔG°), which is the thermodynamic driving force, and the reorganization energy (λ), which is the energy required to distort the reactants and the surrounding solvent into the transition state geometry.
Computational methods can be used to estimate these parameters. ΔG° can be determined from the calculated redox potentials of the donor and acceptor, while λ has contributions from both the internal geometry changes of the molecules (inner-sphere) and the reorientation of the surrounding solvent molecules (outer-sphere). By calculating these values, one can predict the absolute rate of electron transfer, providing crucial insights for the design of molecular systems for applications like photocatalysis and solar cells. colorado.edu
In molecular materials, such as thin films or crystals, the excited state (exciton) or a charge (electron or hole) is often not localized on a single molecule but can move through the material. cam.ac.uk This transport of energy and charge is critical to the function of organic electronic devices like OLEDs and organic photovoltaics. nih.govjcu.edu.au
Computational simulations are vital for understanding these transport phenomena. The typical workflow involves:
Morphology Simulation: Molecular Dynamics (MD) simulations are used to generate a realistic model of how molecules like this compound pack together in a solid-state film. nih.govrsc.orgacs.org
Parameter Calculation: For the simulated morphology, quantum chemical calculations are performed to determine key parameters like the energy of each molecule (site energy) and the electronic coupling between adjacent molecules.
Transport Simulation: Kinetic Monte Carlo (KMC) simulations are then used to model the "hopping" of excitons or charges from one molecule to another. nih.gov The probability of each hop depends on the site energies and electronic couplings.
These simulations can reveal how molecular packing influences the efficiency of energy and charge transport and can help explain the differences in performance between devices fabricated in different ways. nih.gov Models based on Frenkel exciton (B1674681) theory are also employed to describe the collective excited states in molecular aggregates and predict how spatial correlations and disorder affect exciton diffusion and trapping.
Computational Approaches for Structure-Property Relationship Analysis
Computational chemistry provides a powerful lens for understanding the intricate link between the molecular structure of this compound and its macroscopic properties. By employing theoretical models and computational simulations, researchers can predict and analyze a wide range of characteristics, from electronic behavior to photophysical responses, without the need for extensive experimental synthesis and characterization. These in silico methods are crucial for elucidating the fundamental mechanisms that govern the compound's behavior and for guiding the design of new materials with tailored functionalities.
The analysis of structure-property relationships for this compound and related stilbenoid compounds heavily relies on several key computational techniques. These methods allow for the calculation of molecular descriptors, which are numerical values that encode information about the molecule's topology, geometry, and electronic makeup.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-electron systems. mdpi.com DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and a variety of electronic properties for molecules like this compound. rsc.orgrsc.org Key insights derived from DFT include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and electronic excitation energy. e3s-conferences.org
For studying excited-state properties, such as those relevant to the luminescence and photoisomerization of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.org TD-DFT allows for the calculation of electronic transition energies and oscillator strengths, which can be used to simulate UV-visible absorption spectra. e3s-conferences.orgscirp.org This is particularly valuable for understanding the photophysical behavior of this compound, which is known for its use as a laser dye. niscpr.res.in Computational studies on related systems have used TD-DFT to calculate rates of internal conversion and intersystem crossing, providing a deeper understanding of fluorescence and phosphorescence quantum yields. rsc.orgx-mol.com
Quantitative Structure-Property Relationship (QSPR)
Quantitative Structure-Property Relationship (QSPR) models represent a statistical approach to link the structural or physicochemical descriptors of a compound with its properties. refaad.comchimicatechnoacta.ru In QSPR studies, a large number of molecular descriptors are calculated for a series of related compounds and then correlated with an experimentally measured property using statistical methods like multiple linear regression or machine learning algorithms. researchgate.net This approach enables the prediction of properties for new or untested molecules based solely on their structure. For stilbene (B7821643) derivatives, QSPR could be employed to predict properties such as boiling point, density, and lipophilicity, which are crucial for practical applications.
The following table presents a selection of computationally derived molecular descriptors for trans-4,4'-Diphenylstilbene, which form the basis for QSPR analyses.
| Property Name | Value | Source |
| Molecular Weight | 332.4 g/mol | Computed by PubChem 2.2 |
| XLogP3 | 8.1 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 0 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 4 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 332.156500638 Da | Computed by PubChem 2.2 |
| Topological Polar Surface Area | 0 Ų | Computed by Cactvs 3.4.8.18 |
| Heavy Atom Count | 26 | Computed by Cactvs 3.4.8.18 |
| Complexity | 367 | Computed by Cactvs 3.4.8.18 |
| Data sourced from the PubChem database for compound CID 5379121. nih.gov |
Research Findings from Computational Analyses
Computational studies on stilbene derivatives have provided significant insights into how molecular structure dictates function. The table below summarizes key research findings where computational methods were applied to analyze properties relevant to this compound.
| Property Investigated | Computational Method(s) | Key Findings |
| Photoisomerization | Molecular Orbital (MO) Calculations | Spectroscopic properties and the mechanism of cis-trans isomerization can be correlated with molecular orbital calculations. The process is influenced by the nature of the excited state (singlet vs. triplet). niscpr.res.in |
| Solvation Dynamics & Conformational Relaxation | Femtosecond Transient Absorption Spectroscopy (often coupled with theoretical models) | In the excited state (S1), trans-4,4'-Diphenylstilbene undergoes vibrational cooling and conformational relaxation, processes that can be probed experimentally and understood through computational modeling. amu.edu.pl |
| Electronic and Photophysical Properties | DFT and TD-DFT | Calculations can predict HOMO-LUMO gaps, which relate to electronic stability and reactivity. TD-DFT can simulate UV-vis spectra and elucidate the nature of electronic transitions (e.g., π → π*), which are fundamental to the compound's fluorescence. e3s-conferences.orgrsc.org |
| Nonlinear Optical (NLO) Properties | Quantum Chemical Calculations | The hyperpolarizability of stilbene-based molecules, a key NLO property, is strongly dependent on the molecular structure, including planarity and the nature of donor-acceptor groups. |
| Lipophilicity (log P) | Chromatographic methods correlated with computational descriptors | The lipophilicity of stilbene derivatives, a critical parameter for biological applications, can be predicted and rationalized by analyzing its relationship with molecular structure through QSPR models. |
These computational approaches provide a robust framework for establishing detailed structure-property relationships. For this compound, they are essential tools for interpreting experimental data, predicting novel properties, and rationally designing next-generation materials for applications in electronics, photonics, and beyond.
Advanced Applications of 4,4 Diphenylstilbene in Materials Science and Organic Electronics
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Optoelectronic devices, which involve the interaction of light and electronics, have garnered substantial academic and commercial interest. sigmaaldrich.com Organic materials are particularly advantageous due to their low cost, light weight, and compatibility with flexible substrates. sigmaaldrich.com In this context, 4,4'-Diphenylstilbene and its derivatives have been explored for their potential in various optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs). sigmaaldrich.comnih.gov
OLEDs are a class of light-emitting diodes where the emissive electroluminescent layer is a film of organic compounds. sigmaaldrich.com The efficiency and performance of these devices are highly dependent on the properties of the organic materials used, such as charge transport capabilities and energy levels. sigmaaldrich.com Deformable OLEDs are showing promise for wearable applications like biomedical systems and displays. nih.gov
Application as Active Layers in Organic Electronic Devices
The active layer in organic electronic devices is where the crucial electronic and optical processes, such as light absorption and emission, occur. mdpi.comresearchgate.net The performance of devices like organic solar cells and OLEDs is critically dependent on the composition and structure of this layer. mdpi.comresearchgate.net Organic heterostructures, where two different organic materials are layered together, have been shown to significantly improve device performance in OLEDs and organic photovoltaic cells. scispace.com
While specific research on this compound as a primary active layer is not extensively detailed in the provided results, the fundamental principles of active layer design in organic electronics suggest its potential. The selection of materials for the active layer is guided by their ability to facilitate efficient charge separation and transport. rsc.org For instance, in organic solar cells, the active layer is typically a blend of electron donor and acceptor materials. researchgate.net The unique photophysical properties of stilbene (B7821643) derivatives, such as their fluorescence, make them candidates for emissive layers in OLEDs.
Role in Organic Field Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, with applications in sensors, electronic circuits, and data storage. nih.gov They are also crucial for measuring the charge-transport properties of organic semiconductors. nih.gov The performance of OFETs is often enhanced by using organic semiconductors with high charge carrier mobility. magtech.com.cn
The use of specific stilbene derivatives in OFETs has been documented. For example, certain derivatives have been incorporated into the active layers of OFETs. scispace.com The introduction of organic heterostructures has been a key strategy in improving the performance of OFETs, allowing for new functionalities. scispace.com While direct data on this compound's charge mobility in OFETs is not provided, the general interest in small molecule organic semiconductors for OFETs suggests that its properties could be of interest for such applications. magtech.com.cn
Fluorescent Probes and Chemical Sensors
Fluorescent molecular sensors are synthetic compounds that exhibit a change in their fluorescence signal upon binding to a specific analyte. nih.gov These probes are powerful analytical tools used in a wide range of research fields. nih.gov The development of fluorescent probes that can distinguish between multiple analytes is an area of active research. rsc.org
This compound possesses inherent fluorescent properties, making it a candidate for the development of fluorescent probes and chemical sensors. biosynth.com Its derivatives can be designed to interact with specific analytes, leading to a detectable change in fluorescence. For instance, the reversible E-Z isomerization of some diphenylstilbene derivatives can lead to high-contrast on/off fluorescence switching, a property that is highly desirable for sensor applications. researchgate.net This switching behavior can be triggered by external stimuli such as light or heat. researchgate.net
Advanced Polymeric Materials Development
Recent advancements in the synthesis of functional monomers have shown significant potential for creating polymers with improved properties from renewable resources. routledge.com The development of advanced polymeric materials is crucial for a wide range of applications, including biomedical devices and sustainable technologies. routledge.commdpi.com Porous polymer materials, for example, are being developed for applications such as oil absorption due to their large specific surface area. rsc.org
Precursor Role in Silicone Polymer Synthesis
This compound can be used as a precursor in the synthesis of silicone polymers. biosynth.com Silicones, or polysiloxanes, are polymers with a backbone of alternating silicon and oxygen atoms and are known for their heat stability and chemical resistance. libretexts.orgfarabi.university The synthesis of silicones often starts with the preparation of organosilicon precursors. farabi.university By incorporating moieties like this compound, the properties of the resulting silicone polymer can be tailored for specific applications. For example, the inclusion of aromatic groups can influence the thermal and mechanical properties of the polymer.
Luminescent Materials for Switching and Sensing Applications
Luminescent materials are substances that emit light not caused by heating. mdpi.com These materials are at the core of many modern technologies, including optical displays, biological imaging, and chemical sensing. rsc.org A key area of research is the development of materials that exhibit changes in their luminescence in response to external stimuli, a property known as chromism. nih.gov
Derivative Chemistry and Structure Property Relationships of 4,4 Diphenylstilbene
Synthesis of 4,4'-Diphenylstilbene Derivatives
The synthesis of derivatives based on the this compound core leverages a variety of established and modern chemical reactions. These methods allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's properties. Key synthetic strategies include palladium-catalyzed cross-coupling reactions like the Heck and Suzuki-Miyaura reactions, the Wittig reaction and its variations, and reductive coupling methods such as the McMurry reaction. researchgate.netsioc-journal.cn
The choice of synthetic route often depends on the desired substitution pattern and the nature of the functional groups being introduced. For symmetrical derivatives, dimerization reactions are often employed, while asymmetrical derivatives typically require sequential coupling strategies. sioc-journal.cn
Preparation of Aryl Derivatives of trans-Stilbenes
The preparation of aryl-substituted trans-stilbenes is commonly achieved through powerful carbon-carbon bond-forming reactions. These methods are crucial for extending the π-conjugated system of this compound, which in turn significantly influences its electronic and optical properties.
Palladium-Catalyzed Reactions : The Heck reaction, which involves the coupling of an aryl halide with an alkene, and the Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, are among the most versatile methods. researchgate.net For instance, the Suzuki-Miyaura reaction can be used to couple an aryl halide with trans-(2-phenylvinyl)boronic acid to generate aryl-substituted stilbenes. researchgate.net Similarly, a double Heck reaction using aryldiazonium salts and vinyltriethoxysilane (B1683064) can produce symmetric trans-stilbene (B89595) derivatives.
Wittig Reaction : This reaction, involving the condensation of a phosphorus-stabilized carbanion (an ylide) with an aryl aldehyde, is a popular and broadly applicable method due to the ready availability of starting materials and mild reaction conditions. sioc-journal.cn It typically yields a mixture of (E)- and (Z)-isomers. sioc-journal.cn The Horner-Wadsworth-Emmons modification offers advantages such as easier removal of by-products.
McMurry Reaction : This method is particularly useful for synthesizing symmetrical stilbenes through the reductive coupling of two equivalents of an aryl aldehyde using low-valent titanium reagents. sioc-journal.cn
Homocoupling of Aryl Aldehyde Tosylhydrazones : Symmetrical stilbenes can also be prepared in good yields by the homocoupling of aryl aldehyde tosylhydrazones in the presence of a base like lithium tert-butoxide.
Derivatization with α-Cyanostilbenic Moieties
Introducing a cyano group at the α-position of the stilbene's vinyl bridge creates α-cyanostilbene derivatives with unique photophysical properties. The electron-withdrawing nature of the cyano group significantly perturbs the electronic structure of the molecule.
A notable example is the synthesis of (Z)-2,3-bis(4'-methylbiphenyl-4-yl)acrylonitrile, or (Z)-CN-MBE, a derivative of diphenylstilbene containing an α-cyanostilbenic moiety. researchgate.net This class of molecules is designed to exhibit fluorescence switching. The synthesis involves leveraging the α-cyanostilbene core, which acts as a key component for achieving desirable properties like aggregation-induced enhanced emission (AIEE). researchgate.net The presence of the cyano group, combined with the bulky aryl substituents, dictates the molecule's conformational and photophysical behavior, particularly in the solid state. researchgate.net
Impact of Substituent Effects on Photophysical and Spectroscopic Properties
The attachment of different functional groups to the phenyl rings or the biphenyl (B1667301) moieties of the this compound framework has a profound impact on its absorption, emission, and photoisomerization characteristics. The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—governs the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the molecule's photophysical properties. nih.govrsc.org
Studies on closely related 4,4'-distyrylbiphenyl (B1660597) (DSBP) derivatives offer direct insight into these effects. For example, the introduction of methyl groups onto the central biphenyl moiety of DSBP alters the photoisomerization behavior from a one-way cis-to-trans process to a mutual cis-trans isomerization. researchgate.net In contrast, introducing methoxy (B1213986) groups at the meta-positions of the terminal styryl groups does not significantly influence the photoisomerization pathway of DSBP. researchgate.net
In general, electron-donating groups tend to raise the HOMO energy level, often leading to red-shifted absorption and emission spectra. Conversely, electron-withdrawing groups lower the LUMO energy level, which can enhance reduction facility and influence excited-state decay pathways. nih.gov For instance, the α-cyano group in stilbene (B7821643) derivatives can create molecules that are non-fluorescent in one isomeric form but highly emissive in another, a property driven by the substituent's influence on non-radiative decay channels. researchgate.net
Table 1: Effect of Substituents on the Photoisomerization of 4,4'-Distyrylbiphenyl (DSBP) Derivatives An analogue for understanding potential effects on this compound.
| Derivative | Substituent | Position | Observed Effect on Photoisomerization | Reference |
|---|---|---|---|---|
| MDSBP | Methyl (-CH3) | Biphenyl moiety | Changed photoisomerization from one-way (cis-to-trans) to mutual (cis-trans). | researchgate.net |
| DSBP with methoxy | Methoxy (-OCH3) | meta-positions of terminal styryl groups | Did not significantly influence the photoisomerization process. | researchgate.net |
Engineering Molecular Conformation for Tailored Material Performance
By strategically placing substituents, it is possible to control the molecular conformation of this compound derivatives and, consequently, their bulk material properties. This is particularly relevant for applications in optoelectronics and molecular machines.
A prime example is the engineering of fluorescence switching materials. The diphenylstilbene derivative (Z)-CN-MBE, which incorporates an α-cyanostilbenic moiety, demonstrates how conformational changes can be harnessed for function. researchgate.net This molecule undergoes a reversible E/Z isomerization in the solid state upon exposure to light or heat. researchgate.net The Z-isomer is virtually non-fluorescent, while the E-isomer exhibits strong fluorescence due to an "aggregation-induced enhanced emission" (AIEE) effect. researchgate.net This drastic, high-contrast on/off switching of fluorescence, dictated by the molecule's isomeric conformation, makes such compounds promising for high-contrast optical memory storage devices. researchgate.net The conformation-induced emission is attributed to altered π-π intermolecular interactions in the solid state. researchgate.net
This demonstrates a clear link between the engineered molecular design—specifically the introduction of a cyano group and bulky biphenyl groups to control isomerization and solid-state packing—and a tailored material performance characteristic.
Investigation of Radical Anion Properties of this compound and its Derivatives
This compound is known to possess anion radical properties. biosynth.com The study of its radical anions is crucial for understanding its electron transfer dynamics. Research has shown that the isomerization of cis-4,4'-diphenylstilbene to its more stable trans form can be catalyzed by electron transfer, proceeding through radical anion and dianion intermediates. utexas.edu
Upon reduction, cis-4,4'-diphenylstilbene forms a cis-radical anion, which can then isomerize to the trans-radical anion. Subsequent electron transfer from the trans-radical anion to a neutral cis-stilbene (B147466) molecule regenerates the catalyst and continues the isomerization chain. utexas.edu The environment plays a key role in the process. In solvents like hexamethylphosphoramide, where the radical anions are not strongly associated with counter-ions, the isomerization proceeds primarily via the radical anion pathway. utexas.edu In contrast, in solvents like tetrahydrofuran (B95107) (THF), ion pairing with cations promotes disproportionation of the radical anion to form a dianion, which isomerizes more rapidly. utexas.edu
The introduction of substituents can further modify these properties. For example, the presence of a nitro group, as in 4-nitrostilbene, creates a derivative with distinct radical anion characteristics. acs.org The electron affinity of the molecule, which is heavily influenced by substituents, is a key factor in the formation and stability of these radical anion species. sioc-journal.cn
Conclusion and Future Research Directions
Summary of the Current Research Landscape for 4,4'-Diphenylstilbene
The current body of research on this compound (DPS) establishes it as a molecule of significant interest primarily within the domain of materials science. Its rigid, conjugated structure, composed of a central stilbene (B7821643) core flanked by two biphenyl (B1667301) groups, imparts distinct photophysical and chemical properties that have been exploited in several specialized applications.
Research has firmly characterized DPS as a compound with anion radical properties and as a precursor for certain silicone polymers. biosynth.com A prominent and well-documented application is its use as a molecular probe. Due to the significant volume required for its trans-cis photoisomerization, DPS serves as a valuable tool for quantifying the distribution of local free volume in glassy polymers like polystyrene. acs.orgacs.org This technique is crucial for understanding polymer physics, including physical aging and the effects of nanoconfinement on material properties. acs.org
Furthermore, the luminescent properties of this compound have led to its investigation as a scintillator, a material that emits light upon exposure to ionizing radiation, with applications in radiation detection. uj.edu.pl Its characteristics have also been assessed in the context of laser dyes, which are active media in tunable lasers. dtic.mil While not a mainstream material, its utility in these niche areas is well-founded. The vibrational properties of the molecule have also been analyzed through infrared and Raman spectroscopy. biosynth.com
The table below summarizes the primary research applications and findings for this compound.
| Research Area | Application of this compound | Key Research Findings |
| Polymer Physics | Molecular Probe | Measures local free volume distribution in glassy polymers via photoisomerization. acs.orgacs.org |
| Materials Chemistry | Polymer Precursor | Can be used as a starting material for the synthesis of silicone polymers. biosynth.com |
| Radiation Detection | Scintillator | Acts as a scintillator, converting high-energy radiation into detectable light. uj.edu.pl |
| Photonics | Laser Dye | Explored for its properties as a gain medium in dye lasers. dtic.mil |
| Electrochemistry | Model Compound | Exhibits anion radical properties, useful for fundamental electrochemical studies. biosynth.com |
Identification of Emerging Trends and Unexplored Research Avenues
While current research on this compound is focused, the broader landscape of materials science points toward several emerging trends where this compound and its derivatives could play a significant role. The most prominent trend is the development of advanced organic electronic materials for applications like Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs). sigmaaldrich.comresearchgate.netwikipedia.org Molecules with rigid, π-conjugated systems similar to DPS are the foundational building blocks for the charge-transporting and light-emitting layers in these devices. ossila.comossila.combohrium.com
An unexplored but promising research avenue is the systematic functionalization of the this compound scaffold. By introducing various electron-donating or electron-withdrawing groups to its peripheral phenyl rings, researchers could precisely tune its electronic properties, such as the HOMO/LUMO energy levels, to optimize its function as a host material, an emitting dopant, or a charge transport material in OLEDs. frontiersin.org
Another significant emerging trend is the use of computational modeling and artificial intelligence in materials discovery. vttresearch.comarxiv.orgmaterials.zone These data-driven approaches can accelerate the design of novel materials by predicting their properties before synthesis, drastically reducing the time and cost of development. An unexplored avenue would be to create a computational library of virtual this compound derivatives and screen them for desirable optoelectronic properties, identifying the most promising candidates for synthesis and testing in next-generation electronic devices.
Further unexplored avenues include:
Nanocomposites: Incorporating this compound into polymer or inorganic nanocomposites could create materials with novel structural or functional properties, such as enhanced thermal conductivity or specific optical responses. mdpi.com
Mechanophores: Investigating its potential as a mechanophore, where mechanical force could trigger a change in its fluorescence or structure, opening applications in stress-sensing materials.
Chiral Materials: Synthesizing chiral versions of DPS could lead to materials with unique optical activity for applications in advanced optics and sensors. chiralpedia.com
Prognosis for Novel Material Design and Technological Advancements based on this compound
The prognosis for designing novel materials based on the this compound structure is highly positive, driven by the persistent demand for high-performance materials in electronics and photonics. The true potential of DPS lies not in its current form, but as a foundational blueprint for a new class of custom-designed organic functional materials.
In the near future, the strategic modification of the DPS core is expected to yield high-performance components for organic electronics. For instance, derivatives designed with appropriate energy levels could serve as highly efficient blue fluorescent emitters or stable host materials in OLEDs, addressing a key challenge in the display and solid-state lighting industries. frontiersin.org This could lead to more energy-efficient, longer-lasting, and flexible displays and lighting solutions. wikipedia.org
Leveraging computational design will be critical to this advancement. arxiv.orgmaterials.zone By combining quantum chemistry calculations with machine learning algorithms, researchers will be able to rapidly identify DPS derivatives with optimized properties for specific technological applications, from flexible solar cells to advanced biosensors. perovskite-info.com
In the long term, materials derived from the this compound scaffold could contribute to disruptive technologies. Its inherent rigidity and photophysical characteristics make it a candidate for integration into "Power-to-X" systems, where electricity could be used to drive chemical changes for energy storage. frontiersin.org Furthermore, as our ability to manipulate materials at the nanoscale improves, DPS-based molecules could become integral components of molecular machines or nano-photonic devices. The convergence of materials design, nanotechnology mdpi.com, and computational science will unlock the full potential of this versatile chemical structure, paving the way for significant technological advancements.
The table below outlines a prognosis for future research and technological development.
| Timeframe | Research Focus | Potential Technological Advancement |
| Short-Term | Synthesis and characterization of functionalized DPS derivatives. | More efficient and stable OLEDs for displays and lighting. frontiersin.org |
| Mid-Term | Computational screening and AI-driven design of DPS-based materials. arxiv.org | Accelerated discovery of materials for flexible electronics and organic solar cells. wikipedia.orgbohrium.com |
| Long-Term | Integration into nanocomposites and supramolecular assemblies. mdpi.com | Development of advanced sensors, mechanophores, and smart materials. |
| Exploratory | Investigation of DPS derivatives in molecular electronics and photonics. | Contribution to next-generation data storage, computing, and communication technologies. chiralpedia.com |
Q & A
Q. What spectroscopic and electrochemical methods are used to characterize 4,4'-Diphenylstilbene isomers?
The cis and trans isomers of this compound (C and T) are characterized using UV-Vis spectroscopy, cyclic voltammetry, and transient absorption spectroscopy. Electrochemical reduction generates radical anions (T⁻·) and dianions (T²⁻), which exhibit distinct redox potentials and spectral shifts. For example, in tetrahydrofuran (THF), the equilibrium constant for the disproportionation reaction is 0.04, with a rate constant of . These methods help distinguish between isomers and their redox states .
Q. How does thermal energy influence the isomerization of this compound?
Direct thermal isomerization of the cis isomer to the trans form is negligible at ambient temperatures but becomes significant above 300°C. This is confirmed by high-temperature studies using gas chromatography or differential scanning calorimetry (DSC). For ambient conditions, electron transfer or photochemical methods are preferred for isomerization .
Q. What are the key physical properties of this compound relevant to experimental design?
The compound has a melting point range of 160–280°C and a density of 1.56 g/cm³. Its solubility varies significantly with solvent polarity; for example, it is more soluble in THF than in hexamethylphosphoric triamide (HMPA). These properties guide solvent selection for synthesis, crystallization, and spectroscopic studies .
Advanced Research Questions
Q. How do solvent-solute interactions affect the vibrational dynamics and isomerization pathways of this compound?
Solvent polarity and donor-acceptor properties modulate the Franck-Condon overlap between electronic states. In methylene chloride, the biphenyl moiety of the excited-state trans isomer adopts a non-planar conformation, altering Raman peak intensities. In contrast, dioxane stabilizes a planar geometry, accelerating isomerization via reduced energy barriers. Time-resolved Raman spectroscopy is critical for probing these solvent-dependent dynamics .
Q. What role do radical anions and dianions play in electron transfer-induced isomerization?
Reduction of cis-4,4'-Diphenylstilbene generates short-lived radical anions (C⁻·), which isomerize to trans radical anions (T⁻·). In THF, ion pairing with Na⁺ stabilizes dianions (T²⁻), which dominate the isomerization pathway due to high disproportionation constants (). Kinetic studies using stopped-flow spectroscopy reveal rate constants of for electron transfer between C⁻· and T⁻· .
Q. What analytical challenges arise in detecting this compound degradation products, and how can they be addressed?
Degradation products like 4,4'-dichlorobenzophenone (DCBP) require rigorous separation from complex matrices (e.g., environmental samples). Methods include Jensen extraction (using iso-octane/ether mixtures), sulfuric acid lipid removal, and alumina column purification. Gas chromatography with electron capture detection (GC-ECD) achieves detection limits of <1 ng/g, but baseline instability in chromatograms may require internal standards like CB-201 for quantification .
Q. How can statistical design optimize experiments studying this compound’s photostability?
Fractional factorial designs are used to evaluate variables like UV intensity, solvent polarity, and oxygen concentration. Response surface methodology (RSM) models the photodegradation rate, while ANOVA identifies significant factors. Replicate experiments and control blanks minimize systemic errors, as outlined in Statistics for Experimenters .
Methodological Considerations
Q. What protocols ensure reproducibility in electrochemical studies of this compound?
- Use a three-electrode system (glassy carbon working electrode, Pt counter, Ag/AgCl reference).
- Purge electrolytes (e.g., 0.1 M TBAP in THF) with argon to eliminate oxygen interference.
- Validate redox potentials with ferrocene/ferrocenium as an internal standard.
- Replicate measurements ≥3 times to account for electrode fouling .
Q. How should researchers handle discrepancies in isomerization rate constants across studies?
Discrepancies often arise from solvent purity, temperature gradients, or cation effects (e.g., Na⁺ vs. Li⁺ in ion pairing). Mitigation strategies include:
- Reporting solvent water content (Karl Fischer titration).
- Calibrating temperature controls (±0.1°C).
- Using standardized cation sources (e.g., NaBArF₄ for weakly coordinating anions) .
Environmental and Stability Studies
Q. What mechanisms drive the photochemical degradation of this compound in aqueous environments?
Under UV light, the compound undergoes π→π* excitation, leading to C=C bond cleavage and formation of biphenyl derivatives. Nitrate ions () accelerate degradation via hydroxyl radical () generation. Rate constants are quantified using HPLC-UV at 254 nm, with half-lives ranging from minutes to hours depending on irradiance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
